

physical properties of 2-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzonitrile

Cat. No.: B120245

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Bromo-5-hydroxybenzonitrile**

Introduction

2-Bromo-5-hydroxybenzonitrile, with the CAS number 189680-06-6, is an organic compound characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group.^[1] Its chemical formula is C₇H₄BrNO.^{[2][3]} This multifunctional structure makes it a significant intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, dyes, and advanced materials.^{[2][4][5]} The strategic placement of its functional groups—a reactive bromine atom, a hydrogen-bond-donating hydroxyl group, and a versatile nitrile moiety—allows for a wide range of chemical transformations.^[1] An understanding of its physical properties is paramount for researchers and chemical engineers in optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the core physical properties of **2-Bromo-5-hydroxybenzonitrile**, methodologies for their determination, and a logical representation of the structural influences on these properties.

Data Presentation: Physical and Chemical Properties

The quantitative physical properties of **2-Bromo-5-hydroxybenzonitrile** are summarized in the table below. These values, compiled from various chemical data sources, provide a foundational dataset for laboratory and industrial applications. It is noteworthy that some

parameters, such as boiling point and density, are often predicted values derived from computational models.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrNO	[2][3]
Molecular Weight	198.02 g/mol	[2][3][4][6]
Appearance	White to off-white or pale yellow crystalline solid/powder	[2][5][7]
Boiling Point	321.2 ± 32.0 °C at 760 mmHg (Predicted)	[2][8]
Density	1.79 ± 0.1 g/cm ³ (Predicted)	[2]
pKa (hydroxyl group)	8.01 ± 0.18 (Predicted)	[2][4]
Flash Point	148.1 °C	[2][8]
Vapor Pressure	0.000161 mmHg at 25 °C	[2]
Refractive Index	1.656 (Predicted)	[2]
Solubility	Soluble in ethanol, ethers, and acetone; low solubility in water.	[2][7]

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.

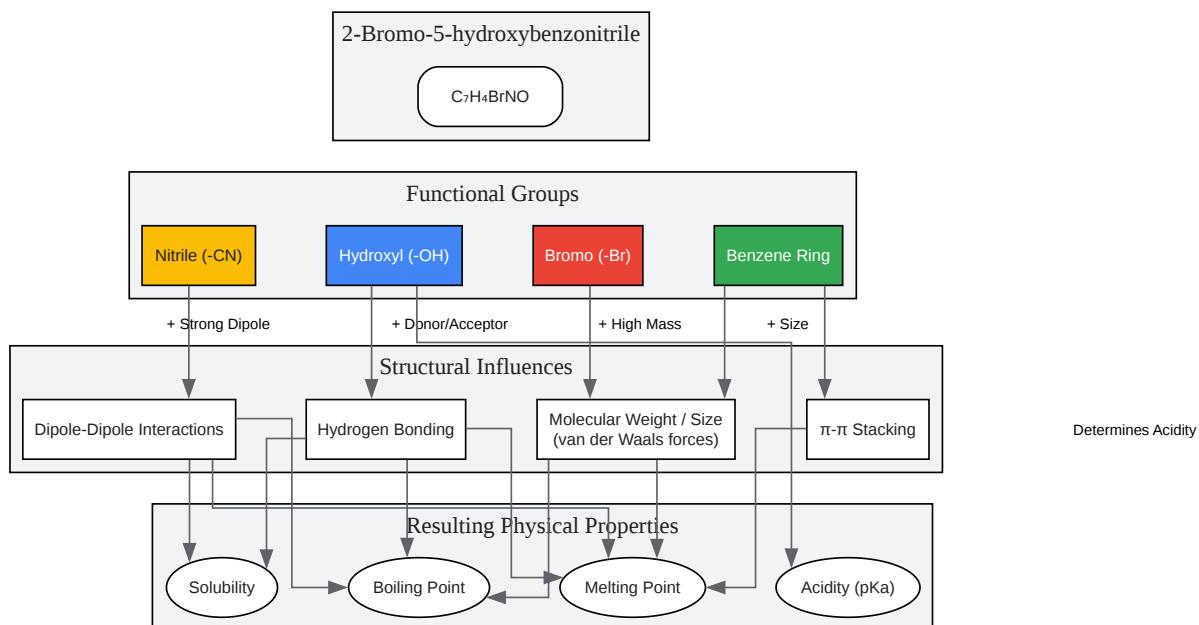
- Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube setup.
- Procedure:

- A small, dry sample of **2-Bromo-5-hydroxybenzonitrile** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.

Boiling Point Determination by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

- Apparatus: Simple distillation setup including a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.
- Procedure:
 - A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
 - The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]
 - The liquid is heated gently. The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb.[9]
 - This stable temperature, observed during the collection of the first few drops of distillate, is recorded as the boiling point at the given atmospheric pressure.


Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[\[10\]](#)

- Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a quantitative analysis instrument (e.g., HPLC or UV-Vis spectrophotometer).
- Procedure:
 - An excess amount of solid **2-Bromo-5-hydroxybenzonitrile** is added to a known volume of the selected solvent (e.g., ethanol, water) in a sealed flask.
 - The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified, typically by centrifugation or filtration, to remove all undissolved solids.
 - The concentration of the solute in the clear supernatant is then determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength).
 - The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The physical properties of **2-Bromo-5-hydroxybenzonitrile** are a direct consequence of its molecular structure. The interplay between its functional groups dictates its intermolecular forces and, consequently, its macroscopic properties.

[Click to download full resolution via product page](#)

Structure-Property Relationships of the Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]

- 3. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Bromo-5-Hydroxybenzonitrile Supplier in China [nj-finechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Bromo-5-Hydroxybenzonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical properties of 2-Bromo-5-hydroxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120245#physical-properties-of-2-bromo-5-hydroxybenzonitrile\]](https://www.benchchem.com/product/b120245#physical-properties-of-2-bromo-5-hydroxybenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

